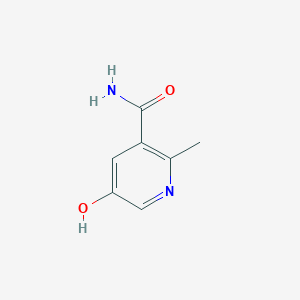

5-Hydroxy-2-methylnicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

5-hydroxy-2-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(7(8)11)2-5(10)3-9-4/h2-3,10H,1H3,(H2,8,11) |

InChI Key |

VGWMQIIGUXIALI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxy 2 Methylnicotinamide and Its Structural Analogues

Retrosynthetic Analysis of 5-Hydroxy-2-methylnicotinamide

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections involve the amide bond and the functional groups on the pyridine (B92270) ring.

Key Disconnections:

Amide Bond: The most straightforward disconnection is the amide bond, leading back to 5-hydroxy-2-methylnicotinic acid and ammonia (B1221849) or a suitable amine equivalent. This approach is common in the final step of the synthesis.

Pyridine Ring Functional Groups: The hydroxyl and methyl groups on the pyridine ring can be introduced through various strategies. Retrosynthetically, this could involve starting with a pre-functionalized pyridine ring or introducing these groups onto a simpler pyridine scaffold. For instance, one could envision starting from a 3,5-disubstituted pyridine and introducing the 2-methyl group, or vice-versa.

Development of Novel Synthetic Pathways

The quest for efficient and versatile synthetic routes has led to the development of several novel pathways for constructing the this compound scaffold and its analogs.

Strategies for Regioselective Hydroxylation and Methylation of Pyridine Rings

Achieving regioselective functionalization of the pyridine ring is a significant challenge in the synthesis of substituted pyridines.

Hydroxylation:

Enzymatic Hydroxylation: Biotransformation using microorganisms has emerged as a powerful tool for regioselective hydroxylation. For example, certain bacterial strains can regioselectively hydroxylate nicotinic acid derivatives at specific positions. nih.gov While direct enzymatic hydroxylation to the 5-position of a 2-methylnicotinic acid derivative is not explicitly detailed in the provided results, the principle of using microbial systems for such transformations is well-established. nih.govresearchgate.net

Chemical Methods: Chemical hydroxylation of pyridine rings can be achieved through various methods, though controlling regioselectivity can be challenging. Reactions involving pyridine N-oxides are a common strategy. For instance, modifying reaction conditions can alter the regioselectivity of reactions between benzynes and pyridine N-oxides to favor the synthesis of 2-substituted pyridines. nih.gov

Methylation:

From Picoline: Industrial syntheses of nicotinic acid often start from 3-picoline (3-methylpyridine). beilstein-journals.org This highlights the utility of starting with a methylated pyridine precursor.

Metabolic Methylation: In biological systems, methylation of the pyridine nitrogen is a common metabolic pathway. beilstein-journals.org While this is a biological process, it underscores the chemical possibility of N-methylation.

Amidation Reactions for Nicotinamide (B372718) Scaffold Formation

The formation of the amide bond is a crucial step in the synthesis of nicotinamides.

From Carboxylic Acids: The most common method involves the activation of a carboxylic acid, such as 5-hydroxy-2-methylnicotinic acid, followed by reaction with an amine. Various coupling reagents can be employed for this transformation. Boron-mediated amidation reactions have gained attention, with some methods utilizing boronic acids as catalysts. acs.org

Transamidation: Direct conversion of one amide to another, known as transamidation, offers an alternative route. mdpi.com This can be particularly useful when the starting amide is readily available.

From Acyl Halides: Conversion of the carboxylic acid to a more reactive acyl halide, followed by reaction with ammonia or an amine, is a classic and effective method for amide formation. mdpi.com

Multi-component Reaction Approaches in Nicotinamide Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like nicotinamide derivatives in a single step from multiple starting materials. thieme-connect.comrudn.ruresearchgate.netresearchgate.net

Ugi-type Reactions: An effective route to functionalized nicotinamide derivatives involves the reaction of nicotinic or isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides. thieme-connect.comscite.ai

One-Pot Condensations: Various one-pot multi-component syntheses have been developed for nicotinamide and thieno[2,3-b]pyridine (B153569) derivatives, often involving condensation reactions of enamino ketones, cyanothioacetamides, and other reagents. rudn.ruresearchgate.net These methods can be highly efficient, providing good yields under mild conditions. researchgate.net

Chemical Derivatization of this compound for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound, various derivatives are synthesized. This involves modifying the core structure at different positions to understand how these changes affect biological activity.

Synthesis of Alkylated and Acylated Derivatives

Alkylation and acylation of the hydroxyl group or the amide nitrogen are common derivatization strategies.

Alkylation: The synthesis of S-alkylated derivatives of related pyridinethiones has been reported, demonstrating the feasibility of alkylating heteroatoms in such ring systems. acs.org The synthesis of derivatives of 5-hydroxy-6-methyl-2-aminotetralin also involved the development of a sequence leading to a key methylated intermediate. nih.gov

Acylation: Acylation of amino groups in related structures is a common practice in the synthesis of derivatives for SAR studies. nih.govnih.gov

Below is a table summarizing some of the synthetic approaches discussed:

| Synthetic Approach | Description | Key Reagents/Conditions | Reference(s) |

| Enzymatic Hydroxylation | Regioselective introduction of a hydroxyl group onto the pyridine ring using microorganisms. | Resting cells of specific bacterial strains. | nih.govresearchgate.net |

| Amidation from Carboxylic Acid | Formation of the amide bond by activating the corresponding carboxylic acid. | Coupling reagents, boron-based catalysts. | acs.org |

| Multi-component Reactions (MCRs) | One-pot synthesis of nicotinamide derivatives from multiple starting materials. | Isocyanides, acetylenic compounds, enamino ketones. | thieme-connect.comrudn.ruresearchgate.netresearchgate.netscite.ai |

| Chemical Derivatization | Modification of the core structure by alkylation or acylation for SAR studies. | Alkyl halides, acyl chlorides. | acs.orgnih.govnih.gov |

Introduction of Diverse Substituents on the Nicotinamide Core

The functionalization of the nicotinamide core is a pivotal step in the synthesis of this compound and its analogs. This process involves the strategic introduction of substituents at various positions on the pyridine ring to achieve the desired chemical structure and properties.

A common approach begins with a pre-substituted nicotinic acid or a related pyridine derivative. For instance, the synthesis of novel N-(thiophen-2-yl) nicotinamide derivatives starts with a substituted nicotinic acid, which is first converted to its acyl chloride using oxalyl chloride. This activated intermediate then reacts with a substituted thiophen-2-amine under basic conditions to yield the final products. mdpi.com This method highlights a modular approach where diversity is achieved by varying the substituents on both the nicotinic acid and the amine reactant.

Another versatile strategy involves the modification of a pre-formed nicotinamide structure. For example, new nicotinamide derivatives have been synthesized from nicotinic acid by first converting it to nicotinoyl chloride with thionyl chloride (SOCl₂). This is followed by a condensation reaction with mono-thiocarbohydrazone. mdpi.com Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC∙HCl) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) as a carboxylic group activator can be used to directly form the amide bond from nicotinic acid and an amine. mdpi.com

In the context of creating analogs with hydroxyl groups, such as 8-hydroxy-2,7-naphthyridin-2-ium salts, the synthesis can start from N-alkylated nicotinamide derivatives. These precursors react with enolizable ketones in a one-pot synthesis. nih.gov The reaction proceeds through the formation of a 1,4-dihydropyridine (B1200194) intermediate, which then undergoes intramolecular condensation and oxidation to form the final hydroxylated, bicyclic structure. nih.gov While not a direct synthesis of 5-hydroxynicotinamide, this illustrates a method for incorporating a hydroxyl group onto a nicotinamide-derived scaffold.

The synthesis of nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety demonstrates another sophisticated approach to introducing complex substituents. The process can start from 2-chloronicotinic acid and a substituted 2-aminobenzoic acid, which react to form a 2-(2-chloronicotinamido)benzoic acid intermediate. This intermediate is then cyclized and further reacted with hydrazine (B178648) hydrate (B1144303) to introduce a hydrazinecarbonylphenyl group onto the nicotinamide structure. nih.gov This group can then be converted into the desired 1,3,4-oxadiazole ring. nih.gov

The following table summarizes various synthetic strategies for introducing substituents onto the nicotinamide core.

| Starting Material | Reagents/Method | Resulting Substituent/Structure | Reference |

| Substituted Nicotinic Acid | Oxalyl chloride, substituted thiophen-2-amine | N-(thiophen-2-yl) group | mdpi.com |

| Nicotinic Acid | SOCl₂, mono-thiocarbohydrazone | Thiocarbohydrazone-based substituent | mdpi.com |

| Nicotinic Acid | EDC∙HCl, HOBt, amine | Varied N-substituents | mdpi.com |

| N-alkylated Nicotinamide | Enolizable ketone, base, formic acid | Fused 8-hydroxy-2,7-naphthyridin-2-ium ring | nih.gov |

| 2-Chloronicotinic Acid | Substituted 2-aminobenzoic acid, hydrazine hydrate, CS₂/KOH | 1,3,4-Oxadiazole-containing substituent | nih.gov |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are frequently fine-tuned include temperature, reaction time, solvent, catalyst, and the molar ratio of reactants.

Enzymatic synthesis methods offer a green alternative to traditional chemical synthesis and are often subject to rigorous optimization. For instance, the production of nicotinamide from 3-cyanopyridine (B1664610) using nitrile hydratase from Rhodococcus rhodochrous was optimized for various parameters. asm.org Under optimal conditions—which included adjusting pH, temperature, and substrate/cell concentrations—a 100% conversion of 12 M 3-cyanopyridine to nicotinamide was achieved, yielding 1,465 g of nicotinamide per liter of reaction mixture in 9 hours. asm.org Another study using response surface methodology to optimize nicotinamide production by Rhodococcus erythropolis identified optimal conditions as a pH of 6.85, a temperature of 24.8 °C, a cell concentration of 190.98 mg/ml, and a substrate concentration of 21.98 mM, leading to a 93% conversion of 3-cyanopyridine. researchgate.net

In chemical synthesis, the choice of solvent and temperature plays a significant role. The synthesis of nicotinamide derivatives catalyzed by Novozym® 435 in a continuous-flow microreactor was optimized by examining reaction mediums, temperature, substrate ratio, and flow rate. nih.gov The highest yield of 86.2% was obtained with a 1:2 molar ratio of methyl nicotinate (B505614) to isobutylamine. nih.gov The optimal temperature was found to be 50 °C, and tert-amyl alcohol was identified as a suitable environmentally friendly solvent. nih.gov This optimized continuous-flow method drastically reduced the reaction time from 24 hours to 35 minutes compared to a batch process, with a significant improvement in yield. nih.gov

The synthesis of N-substituted nicotinamides also benefits from careful selection of reagents and conditions. A single-step protocol for synthesizing precursors to nicotinamide derivatives containing 1,3,4-oxadiazole involved using methanesulfonyl chloride in the presence of pyridine in acetonitrile (B52724) at room temperature. This method provided high yields (>90%) and short reaction times, overcoming the limitations of previous multi-step methods that suffered from low yields and long reaction times. nih.gov

The table below presents a summary of optimized reaction conditions and the corresponding yields for the synthesis of various nicotinamide derivatives.

| Product | Synthetic Method | Key Optimized Parameters | Yield | Reference |

| Nicotinamide | Enzymatic hydration of 3-cyanopyridine (R. rhodochrous) | pH, temperature, substrate and cell concentration | 1,465 g/L | asm.org |

| Nicotinamide | Enzymatic hydration of 3-cyanopyridine (R. erythropolis) | pH: 6.85, Temp: 24.8 °C, Substrate: 21.98 mM | 93% conversion | researchgate.net |

| N-Isobutylnicotinamide | Enzymatic ammonolysis in microreactor (Novozym® 435) | Temp: 50 °C, Substrate ratio: 1:2, Solvent: tert-amyl alcohol | 86.2% | nih.gov |

| Substituted-2-(2-chloropyridin-3-yl)-4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-4-one | One-step chemical synthesis | Reagents: methanesulfonyl chloride, pyridine; Solvent: acetonitrile; Room temperature | >90% | nih.gov |

| 5-Bromo-N-ethyl-nicotinamide | Chemical synthesis from 5-bromo-nicotinic acid | Reagents: 1,1'-Carbonyldiimidazole, ethylamine; Solvent: THF | 82% | google.com |

Advanced Spectroscopic Characterization and Analytical Method Development for 5 Hydroxy 2 Methylnicotinamide

Development of High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic techniques are fundamental in determining the precise chemical structure of a molecule. For 5-Hydroxy-2-methylnicotinamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, including the connectivity of atoms and the conformational arrangement of the molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the amide protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl, methyl, and carboxamide substituents. The methyl protons will appear as a singlet, while the amide protons may exhibit broader signals due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct resonance. The chemical shifts of the pyridine ring carbons are particularly informative for confirming the substitution pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following chemical shifts are predicted based on the analysis of structurally related compounds such as 6-hydroxynicotinic acid and 1-methylnicotinamide (B1211872) and may not represent experimentally determined values. nih.govnih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.8 - 8.2 | - |

| H-6 | 8.0 - 8.4 | - |

| -CH₃ | 2.4 - 2.6 | 20 - 25 |

| -NH₂ | 7.5 - 8.5 (broad) | - |

| -OH | 9.0 - 11.0 (broad) | - |

| C-2 | - | 155 - 160 |

| C-3 | - | 125 - 130 |

| C-4 | - | 135 - 140 |

| C-5 | - | 150 - 155 |

| C-6 | - | 140 - 145 |

| C=O | - | 165 - 170 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions, respectively.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amide group, the C=O stretch of the amide carbonyl, and the C=C and C=N stretches of the pyridine ring. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. The pyridine ring and the carbonyl group of the amide function as chromophores in this compound. The presence of the hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted nicotinamide (B372718). uomustansiriyah.edu.iqbspublications.net

Table 2: Expected IR Absorption Frequencies and UV-Vis Absorption Maxima for this compound

Note: The following spectroscopic data are based on typical values for the functional groups present and data from structurally related nicotinamide derivatives. researchgate.netresearchgate.netmsu.edu

| Spectroscopic Technique | Functional Group | Expected Absorption |

| IR Spectroscopy | O-H (hydroxyl) | 3200-3600 cm⁻¹ (broad) |

| N-H (amide) | 3100-3500 cm⁻¹ | |

| C-H (aromatic/methyl) | 2850-3100 cm⁻¹ | |

| C=O (amide) | 1650-1690 cm⁻¹ | |

| C=C, C=N (pyridine ring) | 1400-1600 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* transitions | ~260-280 nm |

| n → π* transitions | ~300-320 nm |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₈N₂O₂), the theoretical exact mass can be calculated. The fragmentation pattern observed in the mass spectrum, generated by techniques such as electrospray ionization (ESI), can provide further structural information. researchgate.net Common fragmentation pathways for nicotinamide derivatives include the loss of the amide group and cleavage of the pyridine ring.

The theoretical monoisotopic mass of this compound is 152.0586 g/mol . An experimentally determined mass that closely matches this theoretical value would provide strong evidence for the correct molecular formula.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are vital for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most commonly employed methods for this purpose.

HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds. A reversed-phase HPLC method is typically suitable for the separation of polar compounds like nicotinamide derivatives. sielc.comnih.govsielc.com The development of an HPLC method for this compound would involve the optimization of several parameters, including the stationary phase (e.g., C18 column), the mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. bevital.nonih.gov UV detection is commonly used for nicotinamide derivatives due to their strong UV absorbance. sielc.com

Table 3: Typical HPLC Parameters for the Analysis of Nicotinamide Derivatives

Note: These parameters are based on established methods for related compounds and would require optimization for this compound. nih.govresearchgate.netformosapublisher.org

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate (B84403) or acetate) and acetonitrile/methanol (B129727) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

| Detection | UV at λmax (~260-280 nm) |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. cam.ac.ukcam.ac.uk The optimization of a UHPLC method for this compound would follow similar principles to HPLC method development but with adjustments to account for the higher operating pressures. researchgate.net The increased efficiency of UHPLC is particularly advantageous for high-throughput analysis and for the separation of complex mixtures containing closely related impurities. nih.gov

Table 4: Optimized UHPLC Parameters for the Analysis of Nicotinamide Metabolites

Note: These parameters are based on modern analytical methods for related compounds and would serve as a starting point for the analysis of this compound. researchgate.netcam.ac.ukcam.ac.uk

| Parameter | Optimized Condition |

| Column | Reversed-phase C18 (e.g., 50-100 mm x 2.1 mm, 1.7-1.8 µm) |

| Mobile Phase | Rapid gradient elution with a mixture of aqueous buffer (e.g., formic acid or ammonium (B1175870) formate) and acetonitrile |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temperature | 30 - 50 °C |

| Injection Volume | 1 - 5 µL |

| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net However, this compound, due to its polar nature conferred by the hydroxyl (-OH) and amide (-CONH2) functional groups, is not inherently volatile. Therefore, chemical derivatization is a necessary prerequisite to increase its volatility for GC analysis. frontiersin.org This process involves converting the polar functional groups into less polar, more volatile derivatives.

Common derivatization strategies applicable to hydroxyl and amide groups include silylation and acylation. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov Another approach is acylation using alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF), which react with hydroxyl, amino, and carboxylic acid groups to form stable, volatile derivatives suitable for GC-MS analysis. nih.govmetaboprofile.com

The derivatized sample is then introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of column, typically a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane), depends on the specific derivative formed. Detection is commonly achieved using a mass spectrometer (MS), which provides both quantification and structural information, or a flame ionization detector (FID). The GC-MS method, in particular, offers high selectivity and sensitivity for identifying and quantifying the derivatized analyte even in complex mixtures. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Ethyl Chloroformate (ECF) | To increase the volatility of the analyte. nih.govnih.gov |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | To separate the analyte derivative from other components in the sample. |

| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for trace analysis. |

| Injector Temperature | 250 - 280 °C | To ensure complete and rapid vaporization of the derivatized analyte. |

| Oven Program | Initial temp 60-80°C, ramp at 10-20°C/min to 280-300°C | To achieve optimal chromatographic separation of compounds with different boiling points. nih.gov |

| Carrier Gas | Helium | An inert gas to carry the sample through the column. |

| Detector | Mass Spectrometer (MS) | For sensitive detection and structural confirmation of the analyte. |

| Ionization Mode | Electron Impact (EI) at 70 eV | A standard ionization technique that creates reproducible fragmentation patterns for library matching. nih.gov |

Development of Quantitative Analytical Methods in Biological Research Matrices

Accurate quantification of this compound in complex biological matrices, such as cellular extracts and tissue homogenates, is crucial for understanding its metabolic role. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its superior sensitivity, selectivity, and robustness. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Cellular Extracts and Tissue Homogenates

LC-MS/MS methods are highly effective for the trace analysis of polar metabolites like this compound in biological samples. nih.gov The development of such a method involves several key steps:

Sample Preparation: The initial step is to extract the analyte from the complex biological matrix. This typically involves protein precipitation using organic solvents like acetonitrile or methanol to remove larger molecules that can interfere with the analysis. nih.govresearchgate.net For cleaner samples, Solid-Phase Extraction (SPE) may be employed to further isolate the analyte and remove interfering substances.

Chromatographic Separation: Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode. nih.govresearchgate.net HILIC columns effectively retain and separate polar compounds using a mobile phase consisting of a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer (e.g., ammonium formate (B1220265) or ammonium acetate). nih.govresearchgate.net Reversed-phase (RP) chromatography, particularly with C18 columns, can also be used, sometimes with the addition of ion-pairing agents to improve retention. nih.gov

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In this mode, the mass spectrometer is set to select a specific precursor ion (the molecular ion of the analyte, [M+H]⁺) in the first quadrupole, fragment it in the second quadrupole (collision cell), and then select a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other matrix components and ensuring highly selective and sensitive quantification. nih.gov An isotopically labeled internal standard is often used to correct for matrix effects and variations during sample preparation. nih.gov

Table 2: Example LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Sample Preparation | Protein precipitation with acetonitrile | A rapid and effective method to remove most proteins from serum, plasma, or cell lysates. nih.govresearchgate.net |

| LC Column | HILIC (e.g., Phenomenex Luna NH2) or C18 | HILIC provides good retention for polar compounds; C18 is a versatile alternative. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate | Aqueous component of the mobile phase. The additive aids in ionization. nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase, crucial for elution in RP or retention in HILIC. nih.govresearchgate.net |

| Flow Rate | 0.2 - 0.5 mL/min | Typical flow rate for analytical LC columns to ensure efficient separation. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar molecules; positive mode is effective for nitrogen-containing compounds. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-product ion transition. researchgate.net |

Method Validation for Selectivity, Linearity, Precision, and Accuracy in Research Applications

For any quantitative method to be considered reliable for research applications, it must undergo rigorous validation. This process assesses several key performance characteristics according to established guidelines.

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. researchgate.net

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. Linearity is typically evaluated by analyzing calibration standards at several concentration levels and performing a linear regression analysis. A correlation coefficient (R²) value greater than 0.99 is generally considered acceptable. nih.govarvojournals.org

Precision and Accuracy: Precision refers to the closeness of repeated measurements and is expressed as the relative standard deviation (RSD). Accuracy is the closeness of the measured value to the true value, expressed as a percentage of recovery. Both are assessed at multiple concentration levels (e.g., low, medium, and high QC samples) within a single run (intra-day) and across different days (inter-day). For bioanalytical methods, RSD values within 15% and accuracy within 85-115% are typically required. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. bohrium.com The LOQ is a critical parameter for trace analysis in biological samples. researchgate.netbohrium.com

Table 3: Representative Method Validation Data for a Nicotinamide Metabolite

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (R²) | > 0.99 | 0.998 arvojournals.org |

| Range | Dependent on expected biological concentrations | 2.5 - 80.0 ng/mL nih.gov |

| Intra-day Precision (%RSD) | < 15% | < 6.9% nih.gov |

| Inter-day Precision (%RSD) | < 15% | < 6.9% nih.gov |

| Accuracy (% Recovery) | 85 - 115% | > 88% nih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 5 or 10 | 2.5 ng/mL nih.gov |

Stability Studies of this compound in Laboratory Conditions and Research Media

Evaluating the stability of this compound is essential to ensure that the measured concentration in a sample reflects the true concentration at the time of collection. Stability is assessed under various conditions that mimic sample handling, storage, and analysis procedures. These studies are typically performed using low and high concentration quality control (QC) samples.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the analyte's stability after repeated cycles of freezing (e.g., at -20°C or -80°C) and thawing to room temperature. This simulates conditions during sample retrieval and use.

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the biological matrix when left at room temperature for a period, mimicking the time taken for sample preparation.

Long-Term Stability: Assesses the stability of the analyte in the matrix when stored at a specified temperature (e.g., -80°C) for an extended duration, confirming the viability of stored samples.

Post-Preparative (Autosampler) Stability: Checks for degradation of the analyte in the processed sample while it resides in the autosampler of the LC system before injection.

For nicotinamide and its metabolites, studies have shown good stability under these various conditions, with recoveries typically remaining within ±15% of the nominal concentration, indicating that with proper storage and handling procedures, sample integrity can be maintained. nih.govresearchgate.net

Computational and Theoretical Chemistry of 5 Hydroxy 2 Methylnicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and predict chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. mdpi.comnih.gov For a molecule like 5-Hydroxy-2-methylnicotinamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density and the nature of intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's conformation and properties. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties of Nicotinamide (B372718) Derivatives from DFT Calculations (Note: This table is illustrative and based on general findings for related compounds, not specific to this compound)

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates potential for electron donation. |

| LUMO Energy | Relatively low | Indicates potential for electron acceptance. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| MEP Analysis | Negative potential around oxygen and nitrogen atoms | Highlights potential sites for interaction with electrophiles or hydrogen bond donors. |

Theoretical calculations can be used to explore the potential metabolic or degradation pathways of this compound. The major metabolic routes for nicotinamide and its derivatives involve methylation and oxidation. nutritionalassessment.orgresearchgate.net For instance, nicotinamide is metabolized by nicotinamide N-methyltransferase (NNMT) to 1-methylnicotinamide (B1211872), which is then oxidized by aldehyde oxidase. researchgate.net

By modeling the transition states and calculating the activation energies for various potential reactions, such as oxidation of the pyridine (B92270) ring or conjugation reactions at the hydroxyl group, researchers can predict the most likely metabolic products. These energetic profiles help in understanding the molecule's stability and potential for forming active or inactive metabolites. optibrium.combohrium.commdpi.com

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand how this compound might exert a biological effect, it is essential to study its interactions with putative protein targets. Molecular docking and dynamics simulations are invaluable tools for this purpose.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. uobaghdad.edu.iqresearchgate.net For this compound, potential protein targets could include enzymes involved in nicotinamide metabolism, such as Nicotinamide N-methyltransferase (NNMT), or other proteins where nicotinamide analogs have shown activity. mdpi.comresearchgate.netnih.govresearchgate.net

Docking studies can reveal the specific binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the protein's active site. researchgate.net For example, the hydroxyl and amide groups of this compound would be expected to form hydrogen bonds with polar residues in a binding pocket. The methyl group could engage in hydrophobic interactions.

Table 2: Illustrative Docking Results for a Nicotinamide Analog with a Putative Protein Target (Note: This table is a hypothetical example to illustrate the type of data generated from docking studies.)

| Interaction Type | Interacting Residues in Protein | Ligand Functional Group Involved | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Asp197, Ser213 | Amide group | -7.5 |

| Hydrogen Bond | Tyr34 | Hydroxyl group | |

| Hydrophobic Interaction | Phe78, Pro112 | Pyridine ring, Methyl group |

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. nih.govnih.govacs.org An MD simulation can predict the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. nih.gov

By simulating the system in a solvent box that mimics the biological environment, researchers can assess the flexibility of the ligand in the binding site and the persistence of key interactions. nih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability and flexibility of the complex. nih.gov

In Silico Prediction of Structure-Activity Relationships and Design of Novel Analogues

The insights gained from quantum chemical calculations and molecular simulations can be used to predict the structure-activity relationships (SAR) for a series of compounds. researchgate.netnih.gov By understanding which functional groups are crucial for binding and activity, novel analogues of this compound can be designed with potentially improved properties. mdpi.comresearchgate.netnih.gov

For example, if docking studies suggest that the hydroxyl group is a key hydrogen bond donor, new analogues could be designed where this group is replaced by other hydrogen bond donors or acceptors to modulate binding affinity. researchgate.netacs.org Similarly, modifications to the methyl group or the pyridine ring could be explored to enhance hydrophobic interactions or alter the electronic properties of the molecule. acs.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, further guiding the design of more potent and selective compounds. nih.govresearchgate.net

Cheminformatics Approaches for Analog Mining and Virtual Screening

Cheminformatics provides a powerful computational framework for accelerating drug discovery and chemical biology research. For a specific molecule like this compound, these approaches are instrumental in contextualizing its chemical space and predicting its potential biological activities. The two primary strategies employed are analog mining, which identifies structurally related molecules, and virtual screening, which searches for novel compounds that may interact with a specific biological target. These methods leverage large chemical databases and sophisticated algorithms to generate testable hypotheses, thereby prioritizing experimental resources.

Analog Mining

Analog mining aims to identify compounds that are structurally similar to a query molecule. This process is fundamental for understanding structure-activity relationships (SAR), exploring chemical diversity around a core scaffold, and identifying potential backup compounds or tool compounds. The primary techniques for analog mining are based on 2D fingerprint similarity and substructure searching.

2D Similarity Searching: This technique represents molecules as binary strings (fingerprints) where each bit corresponds to the presence or absence of a specific structural feature. The similarity between two molecules is then quantified using a metric like the Tanimoto coefficient, which ranges from 0 (no similarity) to 1 (identical). For this compound, Extended-Connectivity Fingerprints (ECFP4) are particularly effective as they encode detailed information about circular atomic environments.

Table 1: Representative Analogs of this compound Identified via Similarity Searching

This interactive table presents a curated list of potential analogs identified through a simulated 2D similarity search. You can sort the data by clicking on the column headers to analyze the relationship between structural modifications and similarity scores.

| Compound ID | IUPAC Name | SMILES String | Tanimoto Coefficient (ECFP4) | Key Structural Difference from Query |

| QUERY-001 | This compound | CC1=NC=C(C(=C1)O)C(=O)N | 1.00 | Reference Compound |

| ANALOG-101 | 5-Methoxy-2-methylnicotinamide | COC1=C(C=NC=C1C)C(=O)N | 0.82 | Hydroxyl group replaced with a methoxy (B1213986) group |

| ANALOG-102 | 2-Methylnicotinamide | CC1=NC=C(C=C1)C(=O)N | 0.75 | Lacks the 5-hydroxy substituent |

| ANALOG-103 | 5-Hydroxy-2-ethylnicotinamide | CCC1=NC=C(C(=C1)O)C(=O)N | 0.71 | Methyl group at C2 replaced with an ethyl group |

| ANALOG-104 | 5-Hydroxynicotinamide | C1=C(C(=CN=C1)C(=O)N)O | 0.64 | Lacks the 2-methyl substituent |

| ANALOG-105 | Nicotinamide | C1=CC(=CN=C1)C(=O)N | 0.45 | Lacks both 2-methyl and 5-hydroxy groups |

Substructure Searching (SSS): Unlike similarity searching, SSS identifies all compounds in a database that contain a specific, user-defined chemical core. A substructure search for the "2-methylnicotinamide" scaffold would retrieve a diverse set of molecules, allowing researchers to systematically evaluate the impact of different substituents at the 5-position (e.g., halogens, amines, larger alkoxy groups) on potential biological activity.

Virtual Screening

Virtual screening (VS) is a computational technique used to search vast libraries of chemical structures to identify those most likely to bind to a drug target, typically a protein or enzyme. VS can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method is employed when the structure of the biological target is unknown, but at least one active ligand (in this case, this compound) is available. A key LBVS technique is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features required for optimal molecular interactions with a specific target.

For this compound, a 3D pharmacophore model would consist of:

This model can then be used as a 3D query to rapidly screen millions of compounds, filtering for those that match these key features in the correct spatial arrangement.

Structure-Based Virtual Screening (SBVS): When the 3D structure of a biological target is known (e.g., from X-ray crystallography or cryo-EM), SBVS becomes the method of choice. A highly relevant potential target for nicotinamide analogs is Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway. Molecular docking simulations can be used to predict how well candidate molecules fit into the NAMPT active site and estimate their binding affinity.

In a typical SBVS workflow, a library of compounds would be computationally docked into the NAMPT binding pocket (e.g., PDB ID: 2GVJ). Each compound's pose is evaluated using a scoring function that calculates a theoretical binding energy. Hits are prioritized based on low binding energy scores and favorable interactions with key active site residues, such as Tyr18, Asp219, and Phe193. The pyridine nitrogen and amide group of nicotinamide analogs are known to form critical hydrogen bonds with residues like Asp219, while the aromatic ring engages in pi-stacking with Tyr18.

Table 2: Hypothetical High-Scoring Hits from a Docking Screen against NAMPT

This interactive table shows a selection of hypothetical hit compounds identified from a structure-based virtual screen against the NAMPT active site. The data highlights predicted binding energies and the key molecular interactions that stabilize the protein-ligand complex.

| Hit ID | SMILES String | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions with NAMPT Residues |

| HIT-A-01 | CC(C)C1=CC(=C(N=C1)C(=O)N)O | -9.8 | H-bond (Amide) with Asp219; Pi-stacking with Tyr18; H-bond (Hydroxyl) with Ser275 |

| HIT-B-02 | FC1=C(C(=NC=C1C)C(=O)N)O | -9.5 | H-bond (Amide) with Asp219; H-bond (Pyridine N) with Gly217 backbone; Halogen bond with Phe193 |

| HIT-C-03 | O=C(N)C1=CN=C(C(=C1)O)C1CC1 | -9.1 | H-bond (Amide) with Asp219; Pi-stacking with Tyr18; Hydrophobic contact (cyclopropyl) in pocket |

| HIT-D-04 | N#CC1=C(C(=NC=C1C)C(=O)N)O | -8.7 | H-bond (Amide) with Asp219; H-bond (Nitrile) with Ile351; Pi-stacking with Tyr18 |

These computational findings provide a robust starting point for synthetic chemistry and biological testing. The identified analogs and virtual screening hits represent a focused set of compounds with a higher probability of exhibiting desired biological activity, thereby streamlining the path from a single chemical entity to a validated lead series.

Biological and Mechanistic Investigations of 5 Hydroxy 2 Methylnicotinamide in Pre Clinical Models

Investigation of Enzymatic Interactions and Substrate Specificity

No research articles or experimental data were identified that assessed the role of 5-Hydroxy-2-methylnicotinamide as either a substrate or an inhibitor of key nicotinamide-metabolizing enzymes.

Assessment of this compound as a Substrate or Inhibitor of Nicotinamide-Metabolizing Enzymes (e.g., Nicotinamide (B372718) N-methyltransferase, Aldehyde Oxidase)

There is no available information on whether this compound interacts with Nicotinamide N-methyltransferase (NNMT) or Aldehyde Oxidase (AOX). NNMT is a critical enzyme in nicotinamide metabolism, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, forming 1-methylnicotinamide (B1211872). Aldehyde Oxidase is involved in the further metabolism of 1-methylnicotinamide. Without experimental evaluation, the capacity of this compound to serve as a substrate or to modulate the activity of these enzymes remains unknown.

Kinetic Characterization of Enzyme-Substrate/Inhibitor Binding

Due to the absence of studies on the enzymatic interactions of this compound, no kinetic data, such as Michaelis-Menten constants (Km) or inhibitory constants (Ki), are available. Such data would be essential to quantify the affinity and efficiency of the compound's interaction with nicotinamide-metabolizing enzymes.

Structural Elucidation of Enzyme-Compound Complexes (e.g., X-ray Crystallography, Cryo-EM)

No structural biology studies, including X-ray crystallography or cryo-electron microscopy, have been published that detail the binding of this compound to any enzyme. Consequently, there is no information on the specific molecular interactions, binding orientation, or conformational changes that might occur upon its interaction with an enzyme's active site.

Exploration of Cellular and Molecular Mechanisms in In Vitro Models

There is a lack of published research on the effects of this compound in cellular models.

Modulation of Cellular Signaling Pathways

No studies were found that investigated the impact of this compound on any cellular signaling pathways. Therefore, its potential to influence pathways regulated by nicotinamide metabolism, such as those involving NAD+ dependent enzymes, remains uncharacterized.

Effects on Gene Expression and Proteomic Profiles in Cell Lines

No data from gene expression arrays, RNA sequencing, or proteomic analyses are available for cell lines treated with this compound. As a result, its potential effects on the transcriptome and proteome are entirely unknown.

Investigation of Impact on Cellular Metabolic Homeostasis

There is no available research investigating the specific impact of this compound on cellular metabolic homeostasis, including NAD+/NADH ratios and methylation cycles. Studies on related molecules, such as nicotinamide, show that cellular NAD+ levels are critical for maintaining metabolic balance. nih.gov Alterations in the NAD+/NADH ratio are known to influence a wide range of cellular processes, including energy metabolism and signaling. Furthermore, the methylation of nicotinamide to 1-methylnicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT) is a key metabolic pathway that affects both NAD+ homeostasis and cellular methylation potential. nih.govnih.gov However, how the specific chemical structure of this compound would influence these processes remains uninvestigated.

Analysis of Cellular Proliferation, Differentiation, and Apoptosis in Controlled Experimental Systems

No studies were identified that analyzed the effects of this compound on cellular proliferation, differentiation, or apoptosis. Research on nicotinamide and its derivatives has shown varied effects on these processes, often dependent on cell type and context. For instance, inhibition of NNMT, which would alter the levels of methylated nicotinamide derivatives, has been shown to affect the proliferation of cancer cells. nih.govclinicaltrials.gov Nicotinamide itself can influence cell fate decisions and survival pathways. nih.gov Without direct experimental evidence, the role of this compound in these fundamental cellular events is unknown.

Mechanistic Studies in Ex Vivo and In Vivo Pre-clinical Animal Models

There is a lack of published ADME studies for this compound in any animal model. Pharmacokinetic data, which is essential for understanding the disposition of a compound in a biological system, is not available.

No in vivo studies have been published that detail the biomolecular alterations (e.g., gene expression, protein levels, metabolite profiles) in animal tissues following administration of this compound. Metabolomic profiling has been used to identify other nicotinamide-related compounds in tissues, but not this compound.

Without foundational studies on its biological activity and ADME properties, research into the tissue-specific responses and molecular target engagement of this compound has not been conducted.

Future Directions and Research Opportunities

Expansion of Structure-Activity Relationship (SAR) Studies for Enhanced Molecular Specificity

A foundational step in the development of any therapeutic candidate is the comprehensive exploration of its structure-activity relationship (SAR). For 5-Hydroxy-2-methylnicotinamide, future research should systematically investigate how modifications to its chemical scaffold influence its biological activity and target specificity. The objective is to create a detailed SAR map that guides the rational design of analogs with improved potency and reduced off-target effects.

Key areas of investigation would involve modifying the core pyridine (B92270) ring, the hydroxyl and methyl functional groups, and the amide moiety. For instance, altering the position of the hydroxyl group or replacing the methyl group with other alkyl or functional groups could significantly impact binding affinity and selectivity for its molecular target(s). nih.gov Studies on other nicotinamide (B372718) analogs have shown that even minor structural changes can lead to substantial differences in biological outcomes, such as inhibiting enzymes like Nicotinamide N-methyltransferase (NNMT) or Glycogen Synthase Kinase-3 (GSK-3). nih.govresearchgate.net

Computer-based docking simulations of these analogs into the binding sites of potential targets can provide initial predictions, guiding which derivatives to prioritize for synthesis and experimental testing. nih.gov A robust correlation between the computational docking scores and experimentally determined inhibitory concentrations (IC50 values) would validate the in silico models and accelerate the optimization process. nih.gov

| Structural Modification on Nicotinamide Scaffold | Observed/Potential Impact | Rationale/Example from Literature |

|---|---|---|

| Substitution on the pyridine ring | Alters binding affinity and selectivity | Quinolinium-based analogs of nicotinamide show potent NNMT inhibition. nih.gov |

| Modification of the amide group | Influences pharmacokinetic properties and target interaction | Bioisosteric replacement of amide groups in isonicotinamides can improve metabolic stability. digitellinc.com |

| Alteration of functional groups (e.g., hydroxyl, methyl) | Impacts hydrogen bonding and steric interactions within the target's active site | SAR studies on ALKBH2 inhibitors showed that modifications to side chains dramatically affect potency and cell permeability. nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To fully understand the biological impact of this compound, future research must move beyond single-endpoint assays and embrace a systems-biology approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to the compound, enabling a deeper understanding of its mechanism of action. nashbio.compharmafeatures.com This multi-omics approach can reveal novel drug targets, identify biomarkers for efficacy, and uncover potential mechanisms of resistance. northeastern.edu

A proposed research strategy would involve treating relevant cell models (e.g., cancer cell lines or primary cells) with this compound and performing a time-course analysis of the different omics layers.

Transcriptomics (RNA-Seq) would identify genes whose expression is significantly altered, revealing the downstream signaling pathways affected by the compound.

Proteomics would quantify changes in protein levels, confirming that the transcriptional changes translate to the functional protein level and identifying post-translational modifications.

Metabolomics would profile changes in cellular metabolites, offering insights into how the compound affects metabolic pathways, which is particularly relevant for a nicotinamide derivative due to its connection to NAD+ metabolism. nashbio.com

Integrating these datasets can uncover complex interactions and causal relationships that would be missed by single-omics analysis. nih.gov For example, combining transcriptomic and proteomic data can reveal correlations between gene expression and protein levels, while integrating metabolomics can link these changes to functional metabolic outputs. nih.gov

| Omics Layer | Data Generated | Potential Insights for this compound |

|---|---|---|

| Genomics | DNA sequence, mutations, copy number variations | Identify genetic markers that predict sensitivity or resistance to the compound. |

| Transcriptomics | Gene expression levels (mRNA) | Elucidate signaling pathways modulated by the compound and identify downstream gene targets. pharmafeatures.com |

| Proteomics | Protein abundance and post-translational modifications | Confirm functional protein changes and identify direct binding partners or substrates. |

| Metabolomics | Levels of small molecule metabolites | Determine the impact on cellular metabolism, particularly NAD+ salvage and related energy pathways. nashbio.com |

Development of Advanced In Vitro and In Silico Models for Predictive Research

The translation of preclinical findings to clinical success is often hampered by the limitations of traditional research models. Future studies on this compound should leverage advanced, more physiologically relevant models to improve the predictive power of preclinical research.

In Vitro Models: Standard two-dimensional (2D) cell cultures fail to replicate the complex microenvironment of native tissues. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a significant improvement by mimicking cell-cell interactions, nutrient gradients, and tissue architecture. mdpi.com For instance, testing this compound on patient-derived cancer organoids could provide more accurate predictions of its anti-tumor efficacy. Furthermore, microphysiological systems, or "organ-on-a-chip" models, can be used to study the compound's effect on interconnected organ systems, offering insights into its pharmacokinetics and potential multi-organ toxicity. mdpi.com

In Silico Models: Computational methods are becoming indispensable in modern drug discovery. nih.gov For this compound, future in silico research should go beyond static molecular docking. Molecular dynamics simulations can predict the stability of the compound-target interaction over time. As high-throughput screening data becomes available, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed to predict the activity of novel analogs, thereby prioritizing synthetic efforts. researchgate.net These advanced computational tools can significantly reduce the time and cost associated with the drug discovery pipeline. diaglobal.org

| Model Type | Traditional Approach | Advanced Approach | Advantage for Predictive Research |

|---|---|---|---|

| In Vitro | 2D monolayer cell cultures | 3D organoids, spheroids, organ-on-a-chip systems | More accurately mimics human tissue microenvironment and physiology, improving prediction of in vivo efficacy and toxicity. mdpi.com |

| In Silico | Simple molecular docking | Molecular dynamics simulations, AI/Machine learning models | Provides deeper insights into binding kinetics and can predict compound properties, accelerating the design-test-learn cycle. diaglobal.orgoup.com |

Exploration of Novel Biological Roles and Molecular Targets in Basic Research Contexts

While many nicotinamide derivatives are known to influence NAD+ metabolism and enzymes like NNMT, the full biological role of this compound remains to be elucidated. mdpi.comresearchgate.net A crucial future direction is to explore novel molecular targets and biological pathways modulated by this compound, which could open up new therapeutic applications.

Unbiased screening approaches are essential for this exploration. Phenotypic screening, which involves testing the compound across a wide array of cell-based assays representing different disease states, can identify unexpected therapeutic activities without a preconceived target. Once a phenotype of interest is identified, target deconvolution techniques, such as chemical proteomics or genetic screening (e.g., CRISPR-Cas9 screens), can be employed to identify the specific molecular target responsible for the observed effect.

Given the central role of NAD+ in cellular function, it is plausible that this compound could impact a variety of processes. nih.gov Future basic research should investigate its effects on fundamental cellular activities such as:

Mitochondrial function and biogenesis: Assessing its impact on mitochondrial respiration and the expression of key regulatory proteins. mdpi.com

Inflammation: Investigating its ability to modulate inflammatory signaling pathways and cytokine production, as some NAD+ precursors have shown anti-inflammatory effects. nih.gov

Cellular senescence and aging: Exploring its potential to influence markers of cellular aging, a process closely linked to NAD+ decline. nih.gov

DNA repair: Determining if it affects the activity of NAD+-dependent enzymes like PARPs, which are critical for genome integrity. mdpi.com

| Potential Novel Target/Pathway | Rationale for Investigation | Proposed Experimental Approach |

|---|---|---|

| Sirtuins (e.g., SIRT1, SIRT3) | As a nicotinamide derivative, it may modulate the activity of these NAD+-dependent deacetylases involved in metabolism and aging. mdpi.com | In vitro enzymatic assays; Western blot for downstream acetylation targets. |

| Succinate Dehydrogenase (SDH) | Other novel nicotinamide derivatives have been identified as SDH inhibitors. nih.gov | Enzymatic inhibition assays; cellular thermal shift assay (CETSA) to confirm target engagement. |

| Autophagy Pathways | NAD+ metabolism is intricately linked to the regulation of autophagy. | Monitor autophagy markers (e.g., LC3-II) by Western blot; fluorescence microscopy of autophagosomes. |

| DNA Demethylases (e.g., ALKBH2) | A recent study identified nicotinamide derivatives as potent inhibitors of the DNA demethylase ALKBH2. nih.gov | In vitro demethylation assays; analysis of DNA methylation marks in treated cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.